An In-depth Technical Guide to TMC647055 and the HCV NS5B Polymerase
An In-depth Technical Guide to TMC647055 and the HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits significant antiviral activity across multiple HCV genotypes by binding to an allosteric site known as the thumb pocket I (NNI-1). This binding induces a conformational change that locks the polymerase in an open, inactive state, thereby preventing viral RNA replication. This technical guide provides a comprehensive overview of TMC647055, its interaction with the HCV NS5B polymerase, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and an analysis of resistance mechanisms.
Introduction to HCV NS5B Polymerase and TMC647055
The HCV NS5B protein is a crucial enzyme for the replication of the viral genome.[1] As an RNA-dependent RNA polymerase, it synthesizes new viral RNA strands, making it a prime target for antiviral therapies.[1] Unlike host cellular polymerases, NS5B is unique to the virus, offering a window for selective inhibition.
TMC647055 emerged from the optimization of a series of macrocyclic indole-based inhibitors.[2] Its non-zwitterionic, 17-membered ring structure confers high potency and favorable pharmacokinetic properties.[2] It is currently being evaluated in clinical trials for the treatment of chronic hepatitis C.[3]
Mechanism of Action
TMC647055 functions as a non-nucleoside inhibitor by binding to the NNI-1 site, also referred to as thumb pocket I, on the NS5B polymerase.[4] This allosteric site is located at the interface of the finger and thumb domains of the enzyme.[4] In its active state, this pocket is occupied by the flexible λ1 loop of the fingertip. The binding of TMC647055 displaces this loop, disrupting the interaction between the finger and thumb domains. This locks the enzyme in an open and inactive conformation, thereby inhibiting RNA synthesis.[4]
Quantitative Data
In Vitro Antiviral Activity
The antiviral efficacy of TMC647055 has been evaluated in various in vitro assays, primarily using stable replicon-containing cell lines. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are summarized below.
| Cell Line (Readout) | HCV Subtype | EC50 (nM) | EC90 (nM) |
| Huh7-Luc (luciferase) | 1b | 77 | 339 |
| Huh7-Luc (qRT-PCR) | 1b | 139 | 395 |
| Huh7-SG-Con1b (qRT-PCR) | 1b | 74 | 407 |
| Huh7-SG-1a (qRT-PCR) | 1a | 166 | 465 |
| Huh7-Luc + 40% human serum | 1b | 740 | 3700 |
Data compiled from a study by Devogelaere et al. (2012).[4]
Cross-Genotypic Activity
TMC647055 has demonstrated potent activity against a range of HCV genotypes in transient replicon assays using chimeric replicons.
| HCV Genotype | Median EC50 (nM) | EC50 Range (nM) | Number of Isolates |
| 1a | 41 | 16 - 180 | 14 |
| 1b | 77 | 52 - 158 | 10 |
| 2a | > 25,000 | N/A | 1 |
| 2b | > 25,000 | N/A | 2 |
| 3a | 27 | 25 - 29 | 2 |
| 4a | 113 | N/A | 1 |
| 6a | 40 | 33 - 47 | 2 |
Data from a study by Devogelaere et al. (2012).[5] Note the significantly reduced susceptibility of genotypes 2a and 2b.
Resistance Profile
Mutations in the NS5B polymerase can confer resistance to TMC647055. The most significant resistance-associated mutations are located in the NNI-1 binding site.
| Mutation | Fold Change in EC50 |
| L392I | 9 |
| V494A | 3 |
| P495L | 371 |
Fold change in EC50 was determined in a replicon assay. Data from a study by Devogelaere et al. (2012).[4] Molecular modeling studies suggest that the L392I mutation reduces binding affinity due to the extra methyl group on isoleucine, while changes at position 495 can decrease van der Waals interactions with the inhibitor.[6]
Pharmacokinetic Profile
A Phase 1 clinical trial (NCT01202825) evaluated the safety, tolerability, and pharmacokinetics of TMC647055 in healthy volunteers and HCV-infected patients.[7] The study involved single ascending doses (100 mg to 3000 mg) and multiple ascending doses.[7] While specific pharmacokinetic parameters from the final study report are not publicly available, the trial design aimed to thoroughly characterize how the drug is absorbed, distributed, metabolized, and excreted.[7] Preclinical data in rats and dogs indicated promising pharmacokinetic profiles with good bioavailability.[8]
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase.
Objective: To determine the IC50 value of TMC647055 against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated for solubility).
-
Homopolymeric RNA template [e.g., poly(rA)] and corresponding biotinylated primer [e.g., oligo(rU)12].
-
Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [3H]UTP).
-
TMC647055 serially diluted in DMSO.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, poly(rA) template, oligo(rU)12 primer, and non-labeled rNTPs.
-
Add serially diluted TMC647055 or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the NS5B enzyme to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled rNTP (e.g., [3H]UTP).
-
Incubate the plate at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
HCV Replicon Assay (Luciferase Reporter)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.
Objective: To determine the EC50 and cytotoxic concentration (CC50) of TMC647055.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[9]
-
Cell culture medium (DMEM supplemented with FBS, antibiotics, and a selection agent like G418).[9]
-
TMC647055 serially diluted in DMSO.
-
384-well cell culture plates.[9]
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., Calcein AM).[9]
-
Luminometer and fluorescence plate reader.
Procedure:
-
Seed the stable replicon cells in 384-well plates in a medium without the selection agent.[9]
-
Add serially diluted TMC647055 or DMSO (vehicle control) to the wells. Include a positive control (a known potent HCV inhibitor).[9]
-
Incubate the plates for 3 days at 37°C in a CO2 incubator.[9]
-
Perform a multiplex assay:
-
Measure luciferase activity using a luminometer to quantify HCV replication.
-
Measure cell viability using a cytotoxicity assay (e.g., Calcein AM fluorescence) with a plate reader.
-
-
Normalize the luciferase signal to the DMSO control to determine the percent inhibition.
-
Calculate the EC50 value from the dose-response curve of replication inhibition.[9]
-
Calculate the CC50 value from the dose-response curve of cell viability.
Conclusion
TMC647055 is a highly potent, cross-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of action, involving allosteric inhibition through binding to the thumb pocket I, provides a powerful means of disrupting viral replication. While resistance can emerge through specific mutations in the binding site, TMC647055 remains a significant compound in the landscape of direct-acting antivirals for hepatitis C. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of antiviral drug development. Further clinical investigation will continue to delineate its therapeutic potential in combination regimens.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular modeling study on the drug resistance mechanism of NS5B polymerase to TMC647055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
